

3-chlorobenzenesulfonic acid CAS number

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Compound of Interest

Compound Name: 3-chlorobenzenesulfonic Acid

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An In-Depth Technical Guide to **3-Chlorobenzenesulfonic Acid** (CAS: 20677-52-5)

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Introduction

3-Chlorobenzenesulfonic acid, identified by the CAS Number 20677-52-5, is a significant organosulfur compound that serves as a versatile intermediate in chemical synthesis.^{[1][2][3][4]} Its molecular structure, featuring a sulfonic acid group and a chlorine atom attached to a benzene ring, makes it a valuable building block in the development of pharmaceuticals, specialty chemicals, and polymers. The presence and position of the chloro- and sulfo- groups impart specific reactivity and physicochemical properties that are leveraged by researchers and drug development professionals to design complex molecules with desired biological or material characteristics.

This technical guide provides a comprehensive overview of **3-chlorobenzenesulfonic acid**, covering its fundamental properties, synthesis, analytical characterization, key applications, and safety protocols. The content is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative references for the practicing scientist.

Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior in a reaction and its suitability for specific applications. The properties of **3-chlorobenzenesulfonic acid** are summarized below.

Property	Value	Source
CAS Number	20677-52-5	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₅ ClO ₃ S	[1] [3] [4]
Molecular Weight	192.62 g/mol	[1] [3] [4]
IUPAC Name	3-chlorobenzenesulfonic acid	[4]
Synonyms	Benzenesulfonic acid, 3-chloro-; m-Chlorobenzenesulfonic acid	[4] [6]
SMILES	<chem>C1=CC(=CC(=C1)Cl)S(=O)(=O)O</chem>	[4]
InChI Key	IQOJIHIRSVQTJJ-UHFFFAOYSA-N	[4]
Appearance	White solid / Crystalline powder (typical)	
Storage	Sealed in dry, 2-8°C conditions recommended	[1]

Synthesis and Reaction Mechanism

The primary industrial route to producing chlorobenzenesulfonic acids is through the electrophilic aromatic substitution of chlorobenzene with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.

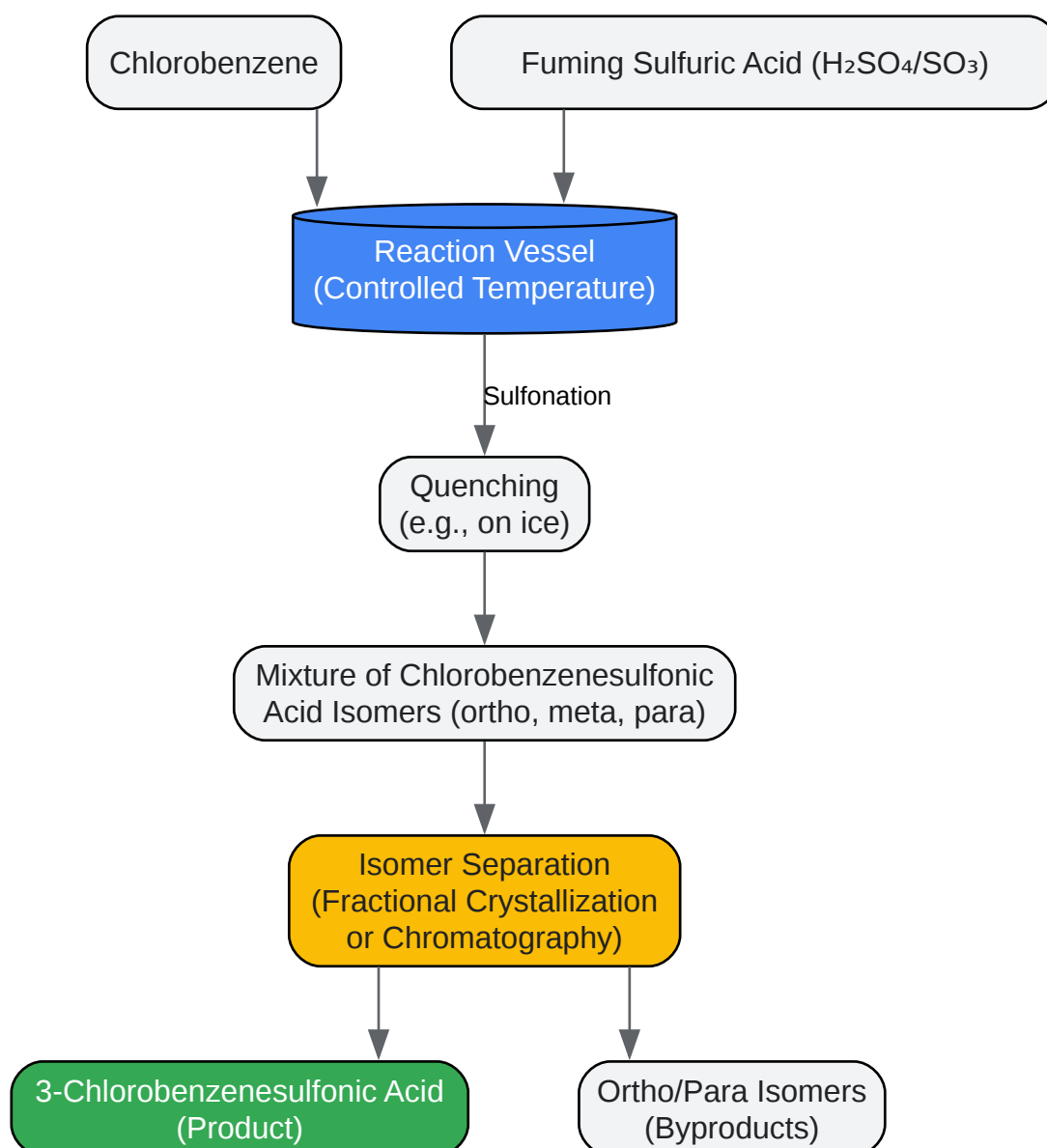
Causality of the Reaction

The sulfonation of chlorobenzene is a classic example of electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. This is due to the interplay of two opposing electronic effects:

- Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the benzene ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.

- Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density preferentially at the ortho and para positions.

While the ortho and para isomers (2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid) are the major products, the meta isomer (**3-chlorobenzenesulfonic acid**) is also formed. [7] The reaction conditions, such as temperature and acid concentration, can be manipulated to influence the isomer distribution. Interestingly, under certain conditions in the presence of sulfuric acid, the 2- and 3-chloro isomers can be converted to the more thermodynamically stable 4-chloro isomer, a principle leveraged in some industrial processes.[7][8]



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Caption: Generalized workflow for the synthesis of **3-chlorobenzenesulfonic acid**.

General Laboratory Protocol for Synthesis

This protocol describes a generalized procedure for the sulfonation of chlorobenzene.

Causality: The use of fuming sulfuric acid provides a high concentration of the SO_3 electrophile, driving the reaction. The controlled temperature is crucial for managing reaction rate and influencing isomer ratios. Quenching in ice water is a standard method to stop the reaction and precipitate the sulfonic acid products, which have lower solubility in cold aqueous media.

- **Preparation:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a molar excess of fuming sulfuric acid (20% oleum). Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.
- **Addition of Reactant:** Slowly add chlorobenzene dropwise from the dropping funnel to the stirred oleum over 1-2 hours. Critically maintain the reaction temperature below 10°C to control the reaction rate and minimize side product formation.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours or until analysis (e.g., by TLC or HPLC) indicates the consumption of the starting material.
- **Work-up:** Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step hydrolyzes any remaining oleum and precipitates the sulfonic acid products.
- **Isolation and Purification:** The resulting mixture of chlorobenzenesulfonic acid isomers can be isolated by filtration. The separation of the 3-chloro isomer from the ortho and para isomers is challenging and typically relies on techniques like fractional crystallization of their salts (e.g., sodium or barium salts) or preparative chromatography.

Trustworthiness: This protocol is self-validating through in-process controls. The reaction progress should be monitored chromatographically to ensure the endpoint is reached. The identity and purity of the final isolated product must be confirmed using the analytical methods described in Section 4.0.

Applications in Research and Drug Development

While **3-chlorobenzenesulfonic acid** may not typically be an active pharmaceutical ingredient (API) itself, it is a crucial building block for their synthesis. The incorporation of halogen atoms, like chlorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.^{[9][10]}

- **Metabolic Stability:** The strong carbon-chlorine bond can block sites on a molecule that are susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.^[9]
- **Lipophilicity and Permeability:** The chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.^[9]
- **Binding Affinity:** The electronegativity and size of the chlorine atom can alter the electronic profile of a molecule, allowing for new or stronger interactions (e.g., halogen bonding) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.^[10]

3-Chlorobenzenesulfonic acid provides a scaffold to introduce both the chloro-substituent and a reactive sulfonic acid (or sulfonyl chloride, after conversion) handle. This "handle" can be used to link the chlorinated aromatic ring to other parts of a target molecule. For instance, the sulfonic acid can be converted to a sulfonyl chloride, which readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively—common functional groups in many marketed drugs.

Beyond pharmaceuticals, its isomer, p-chlorobenzenesulfonic acid, is a key precursor in the synthesis of 4,4'-dichlorodiphenyl sulfone, a monomer used to produce high-performance polysulfone plastics.^[7] This highlights the industrial importance of this class of compounds.

Analytical Characterization

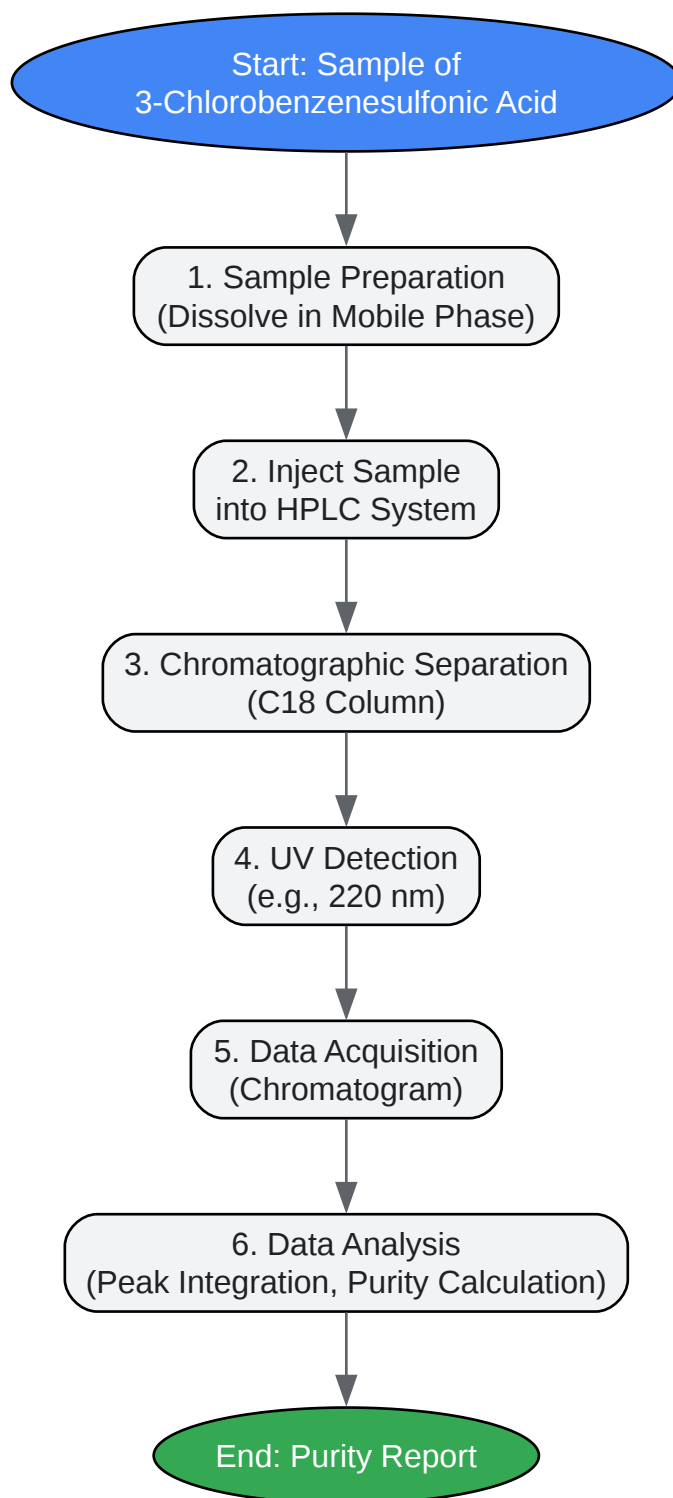
Confirming the identity and purity of **3-chlorobenzenesulfonic acid** is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a primary and robust method for this purpose.

General Protocol for HPLC Analysis

Causality: This method utilizes reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. **3-Chlorobenzenesulfonic acid**, being a polar aromatic compound, will have a characteristic retention time based on its interaction with the column. The acidic mobile phase ensures the sulfonic acid group is protonated, leading to sharp, well-defined peaks. A UV detector is effective because the benzene ring is a strong chromophore.

- **Sample Preparation:** Accurately weigh approximately 10 mg of the **3-chlorobenzenesulfonic acid** sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
- **Instrumentation and Conditions:**
 - **HPLC System:** A standard HPLC system with a pump, autosampler, column oven, and UV detector.
 - **Column:** C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Water/Acetonitrile with 0.1% acid.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30°C.
 - **Detection:** UV absorbance at 220 nm or 254 nm.
 - **Injection Volume:** 10 µL.
- **Analysis:** Inject a standard of known purity to determine the retention time. Subsequently, inject the sample solution. The purity can be assessed by the area percentage of the main peak relative to all other peaks in the chromatogram.
- **Validation:** The identity of the peak can be confirmed by spiking the sample with the known standard and observing a single, co-eluting peak. For absolute confirmation, Liquid

Chromatography-Mass Spectrometry (LC-MS) can be employed to verify the molecular weight of the compound in the peak.[2]



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Caption: Experimental workflow for HPLC analysis.

Safety, Handling, and Storage

As an acidic and chlorinated organic compound, **3-chlorobenzenesulfonic acid** requires careful handling. The following information is synthesized from safety data for closely related sulfonic acids and chlorinated aromatics; however, the specific Safety Data Sheet (SDS) from the supplier must always be consulted as the primary source of information.[\[11\]](#)

- Hazard Identification: This class of compounds is typically classified as causing severe skin burns and eye damage.[\[11\]](#) It may also be harmful if swallowed.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
 - Eye Protection: Use chemical safety goggles and/or a face shield.
 - Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.
- First Aid Measures:
 - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#) Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-Chlorobenzenesulfonic acid (CAS: 20677-52-5) is a foundational chemical intermediate with significant utility in synthetic chemistry. Its value is particularly pronounced in the field of

drug discovery, where the strategic inclusion of its chloro- and sulfonyl- functionalities allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, reactivity, analytical profile, and handling requirements is paramount for any researcher or scientist aiming to leverage this compound in their work. The methodologies and insights provided in this guide serve as a robust starting point for its effective and safe application in the laboratory and beyond.

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